N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core, a carboxamide group, and a (5-(thiophen-3-yl)furan-2-yl)methyl substituent. The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, often enhancing molecular interactions in medicinal and materials chemistry.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-16(10-1-3-13-14(7-10)19-23-18-13)17-8-12-2-4-15(21-12)11-5-6-22-9-11/h1-7,9H,8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUMHGYGQXGUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=C(O3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by:
- Furan ring
- Thiophene moiety
- Benzo[c][1,2,5]thiadiazole core
Its molecular formula is , with a molecular weight of 369.46 g/mol. This structural complexity contributes to its varied biological activities and electronic properties.
Chemistry
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. The unique combination of thiophene and furan moieties with the benzo[c][1,2,5]thiadiazole core allows for the development of novel chemical entities with tailored properties.
Biology
Research indicates potential antimicrobial and anticancer properties. The compound has been investigated for its ability to inhibit various biological pathways, making it a candidate for therapeutic applications.
Medicine
The compound is explored for its therapeutic potential in treating diseases such as cancer and infections caused by multidrug-resistant bacteria. Its mechanisms of action may involve the modulation of specific enzymes or receptors.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as:
- Organic semiconductors
- Photovoltaic cells
These applications leverage the compound's electronic properties to enhance device performance.
Case Study on Anticancer Activity
A study highlighted the anticancer activity of thiadiazole derivatives similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole. The results demonstrated significant growth inhibition in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study on Antimicrobial Properties
Another investigation focused on related compounds found notable antibacterial activity against resistant strains of bacteria. This suggests a promising avenue for treating infections caused by multidrug-resistant organisms.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Thiadiazole Derivatives
highlights thiadiazole derivatives synthesized via reactions of thioamide precursors with α-halo compounds. Key analogs include:
- Compound 7b : IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells.
- Compound 11 : IC₅₀ = 1.98 ± 1.22 µg/mL.
These compounds feature thiazole or thiadiazole cores with substituted phenyl groups, contrasting with the target compound’s benzo[c]thiadiazole and fused heterocyclic substituents. The higher activity of 7b and 11 is attributed to electron-withdrawing groups enhancing DNA intercalation or kinase inhibition .
Antifungal 1,3,4-Oxadiazoles
describes LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), which inhibits C. albicans via thioredoxin reductase. While LMM11 shares the furan motif with the target compound, its oxadiazole core and sulfamoyl group differ. The benzo[c]thiadiazole carboxamide in the target may offer improved metabolic stability over oxadiazoles due to reduced ring strain .
SGLT2 Inhibitors with Thiophene Scaffolds
explores thiazolylmethylphenyl glucosides, such as 15a–15l, bearing thiophen-3-yl or furan-2-yl groups. These inhibit hSGLT2 with IC₅₀ values in the nanomolar range. Substituents like methyl or halogens at the C-4 position maintain activity, whereas bulkier groups (e.g., cyclopropyl) reduce potency. The target compound’s thiophen-3-yl group may similarly enhance binding to hydrophobic enzyme pockets .
Neuropilin-1 (NRP1) Antagonists
identifies EG00229, a benzo[c][1,2,5]thiadiazole sulfonamide inhibitor of NRP1/VEGF-A. Both compounds leverage the benzo[c]thiadiazole core for π-π stacking in protein binding .
Structural and Functional Data Table
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of thiophene, furan, and benzo[c][1,2,5]thiadiazole moieties. Its structural complexity suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with thiadiazole structures often exhibit a range of biological activities due to their ability to interact with multiple cellular pathways. The presence of sulfur and nitrogen in the structure enhances its reactivity and interaction with biological macromolecules.
- Anticancer Activity : Thiadiazole derivatives have been studied for their anticancer properties. For instance, compounds similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole have shown cytotoxic effects against various cancer cell lines including A549 (lung carcinoma), T47D (breast carcinoma), and others .
- Antimicrobial Effects : The incorporation of thiophene and furan rings has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that related compounds exhibit significant antibacterial effects with MIC values in the low micromolar range .
- Anti-inflammatory Properties : Compounds containing thiadiazole rings have been reported to possess anti-inflammatory activities. This can be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Cytotoxicity Studies
A review of several studies highlights the antiproliferative effects of thiadiazole derivatives:
| Cell Line | IC50 (µM) | References |
|---|---|---|
| A549 (Lung Carcinoma) | 1.16 | |
| T47D (Breast Carcinoma) | 0.20 | |
| Jurkat E6.1 (T-cell Leukemia) | 0.15 | |
| C6 (Glioma) | 0.12 |
These findings suggest that this compound may exhibit similar or enhanced activity due to its structural characteristics.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented:
| Pathogen | MIC (µg/mL) | References |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.03 | |
| Streptococcus pneumoniae | 0.06 |
These results indicate the potential for developing new antimicrobial agents based on the thiadiazole framework.
Case Studies
Several case studies illustrate the biological activity of compounds structurally related to N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole:
- Case Study on Anticancer Activity : A study focused on a series of thiadiazole derivatives demonstrated significant growth inhibition in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Case Study on Antimicrobial Properties : Another investigation into related compounds found notable antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the optimal synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. Key steps include:
Acid chloride formation : Use of thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
Amide coupling : Reacting the acid chloride with (5-(thiophen-3-yl)furan-2-yl)methanamine in a polar aprotic solvent (e.g., DMF, THF) with a base like triethylamine (TEA) to neutralize HCl .
- Optimization : Control temperature (0–25°C), solvent purity, and stoichiometric ratios. Ultrasound-assisted methods may enhance reaction rates and yields by improving mixing .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and heterocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
Q. How should researchers design preliminary biological screening assays for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., MRSA) and Gram-negative bacteria (e.g., E. coli), with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for anticancer) to benchmark activity .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under identical conditions (e.g., pH, cell line passage number, bacterial strain) to isolate variables .
- Structural Analysis : Use X-ray crystallography or molecular docking to assess binding mode variations caused by substituent effects (e.g., thiophene vs. furan orientation) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thiadiazole or benzothiadiazole derivatives) to identify trends .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
Substituent Variation : Synthesize derivatives with modified thiophene, furan, or benzothiadiazole groups .
Bioactivity Profiling : Test derivatives against a panel of biological targets (enzymes, receptors) to map functional group contributions.
Computational Modeling : Perform DFT calculations or molecular dynamics simulations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
Example SAR Table :
Q. What experimental approaches are recommended to elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated analogs or affinity chromatography .
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and bioavailability data?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS at pH 7.4) .
- Bioavailability Prediction : Apply in silico tools (e.g., SwissADME) to compare logP and topological polar surface area (TPSA) with experimental data .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in a research setting?
- Methodological Answer :
- Toxicity Screening : Perform acute toxicity assays in model organisms (e.g., C. elegans) before scaling experiments .
- Waste Disposal : Neutralize reactive intermediates (e.g., acid chlorides) with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
